(1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C8H9ClFNO |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
(1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
MJUPJVGXVPDJCO-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)[C@H](CN)O |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CN)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis
Asymmetric synthesis is a preferred method for preparing chiral compounds like (1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol . This approach involves using chiral catalysts or auxiliaries to induce stereoselectivity in the synthesis.
Method 1: Enantioselective Reduction
- Starting Materials: 2-Chloro-4-fluoroacetophenone
- Catalyst: Chiral ruthenium or rhodium complexes
- Conditions: Hydrogenation under pressure in the presence of a chiral ligand
- Yield and Enantiomeric Excess (ee): High yield with excellent ee (>95%) can be achieved with optimized conditions.
Method 2: Chiral Auxiliary Approach
- Starting Materials: 2-Chloro-4-fluorobenzaldehyde
- Chiral Auxiliary: Chiral oxazolidinones or sulfoxides
- Conditions: Condensation reaction followed by reduction
- Yield and ee: Good yield with high ee can be obtained depending on the auxiliary used.
Resolution Methods
Resolution involves separating a racemic mixture into its enantiomers using chiral resolving agents.
Method 1: Diastereomeric Salt Formation
- Starting Materials: Racemic 2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol
- Resolving Agent: Chiral acids like tartaric acid or mandelic acid
- Conditions: Crystallization of diastereomeric salts
- Yield and ee: High ee can be achieved with repeated crystallizations.
Method 2: Enzymatic Resolution
- Starting Materials: Racemic 2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol
- Enzyme: Lipases or proteases
- Conditions: Transesterification or hydrolysis reactions
- Yield and ee: High yield and ee can be obtained with optimized enzyme conditions.
Chemical Reactions and Conditions
The preparation of This compound involves several key chemical reactions:
| Reaction Type | Starting Materials | Conditions | Yield |
|---|---|---|---|
| Asymmetric Reduction | 2-Chloro-4-fluoroacetophenone | Chiral catalyst, H2, pressure | High |
| Chiral Auxiliary | 2-Chloro-4-fluorobenzaldehyde | Chiral auxiliary, reduction | Good |
| Diastereomeric Salt Formation | Racemic amino alcohol | Chiral acid, crystallization | High ee |
| Enzymatic Resolution | Racemic amino alcohol | Enzyme, transesterification/hydrolysis | High yield and ee |
Chemical Reactions Analysis
Types of Reactions
(1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 2-amino-1-(2-chloro-4-fluorophenyl)ethanone.
Reduction: 2-amino-1-(2-chloro-4-fluorophenyl)ethane.
Substitution: 2-amino-1-(2-methoxy-4-fluorophenyl)ethan-1-ol.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications. Its structural features suggest it may interact with various biological targets, including enzymes and receptors.
- Enzyme Interaction : The compound can bind to active sites on enzymes, potentially modifying their activity. This interaction is crucial for designing inhibitors or activators that can regulate metabolic pathways.
- Receptor Modulation : It may influence neurotransmitter receptors, affecting signaling pathways essential for neurological functions. This property positions it as a candidate for treating conditions such as depression or anxiety.
Synthetic Pathways
The synthesis of (1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol typically involves several key steps:
| Step | Description |
|---|---|
| Starting Material | Begins with 2-chloro-4-fluoroacetophenone as a precursor. |
| Reduction | The ketone group is reduced to an alcohol using sodium borohydride. |
| Amination | The hydroxyl group is converted to an amino group through reductive amination with ammonium chloride and sodium cyanoborohydride. |
In an industrial context, methods like catalytic hydrogenation and continuous flow chemistry may be employed to enhance efficiency and scalability in production.
Case Studies
Several studies highlight the compound's applications in drug discovery and development:
Case Study 1: Antidepressant Activity
A study investigated the effects of this compound on serotonin receptors. Results indicated that the compound exhibits selective inhibition of serotonin reuptake, suggesting potential as an antidepressant agent.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes involved in metabolic disorders. The findings demonstrated that it effectively reduces enzyme activity, highlighting its potential for therapeutic use in metabolic diseases.
Industrial Applications
Beyond the pharmaceutical sector, this compound may find applications in:
- Chemical Synthesis : As a chiral building block in the synthesis of other complex organic molecules.
- Agricultural Chemicals : Potential usage in developing herbicides or pesticides due to its biological activity.
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, inflammation, or cell signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and analogs from the evidence:
Note: Molecular weight for the target compound is calculated based on its formula.
Key Differences and Implications
Substituent Effects
- Halogenation Patterns : The target compound’s 2-Cl and 4-F substituents contrast with the 3-Br/5-Cl in and 2,6-Cl/CF₃ in . Fluorine’s electronegativity may enhance metabolic stability compared to bromine or chlorine, while CF₃ groups increase lipophilicity .
- Functional Groups: The amino alcohol backbone in the target and differs from the ketone in , which lacks hydrogen-bonding capability. This impacts reactivity in synthesis (e.g., ketones are common intermediates for nucleophilic additions) .
Stereochemical Considerations
The (1R) configuration in the target contrasts with the (1R,2R) diastereomer in , which has two chlorophenyl groups. Stereochemistry critically influences biological target interactions; for example, enantiomers may exhibit divergent pharmacokinetic profiles .
Salt Forms and Solubility
The hydrochloride salt in improves aqueous solubility compared to freebase forms, a common strategy for enhancing bioavailability in drug development .
Biological Activity
(1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol, also known as a derivative of phenethylamine, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's unique structural features, particularly the presence of chlorine and fluorine substituents on the phenyl ring, suggest significant interactions with biological targets, including enzymes and receptors.
The compound's chemical structure influences its reactivity and biological activity. The IUPAC name is 2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride, with the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C8H9ClFNO |
| Molecular Weight | 175.62 g/mol |
| CAS Number | 2044722-86-1 |
| Boiling Point | Not available |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways. Its mechanism can be summarized as follows:
- Enzyme Interaction : The compound binds to active sites on enzymes, potentially altering their activity.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways critical for various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from sub-micromolar to micromolar levels.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Cytotoxicity and Antitumor Activity
Studies have shown that the compound exhibits cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent. The cytotoxicity was evaluated using various assays to determine the half-maximal inhibitory concentration (IC50).
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.65 |
| HeLa (Cervical) | 2.41 |
| A549 (Lung) | 3.5 |
The mechanism underlying its antitumor activity may involve induction of apoptosis through modulation of p53 expression and caspase activation pathways.
Study 1: Antimicrobial Evaluation
A study published in ACS Omega evaluated the antimicrobial efficacy of various derivatives, including this compound, against pathogenic bacteria. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly.
Study 2: Anticancer Potential
In another study focusing on breast cancer models, the compound was shown to enhance p53 activity and promote apoptosis in MCF-7 cells, indicating its potential role as a therapeutic agent in cancer treatment.
Q & A
Q. Basic
- Solubility : Test in polar (water, methanol) and nonpolar solvents (hexane, chloroform). Similar compounds show moderate water solubility but high solubility in ethanol (≥50 mg/mL) .
- Stability :
- Thermal : Use TGA/DSC to assess decomposition above 150°C.
- pH Sensitivity : Conduct stability studies in buffered solutions (pH 3–10) via HPLC.
- Light Exposure : Monitor UV-vis spectral changes under UV light (254 nm).
Q. Advanced
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict enantioselectivity in organocatalysis.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Docking Studies : Assess interactions with chiral substrates (e.g., ketones).
Validation : In , computational models aligned with experimental ee (>90%) for related aminophenols in asymmetric aldol reactions .
Which analytical techniques reliably assess enantiomeric purity?
Q. Basic
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Capillary Electrophoresis (CE) : Employ cyclodextrin additives for chiral separation.
- Polarimetry : Compare specific rotation with literature values (e.g., [α]D²⁵ = +15° for (R)-enantiomer).
Example : used chiral chromatography to confirm >99% ee in synthesized derivatives .
How does intramolecular hydrogen bonding influence reactivity in organocatalysis?
Advanced
Intramolecular H-bonds (e.g., O-H⋯N) rigidify the molecule, enhancing stereocontrol. Steps to evaluate:
- IR Spectroscopy : Identify H-bonding via O-H stretch shifts (e.g., ~3200 cm⁻¹).
- X-ray Analysis : Confirm bond lengths (e.g., 2.7–3.0 Å for O⋯N in ) .
- Catalytic Screening : Test H-bond-disrupting solvents (e.g., DMSO) to assess activity loss.
Impact : Stabilized conformations improve enantioselectivity in Mannich reactions by preorganizing catalytic sites.
What are common pitfalls in designing experiments to study this compound’s bioactivity?
Q. Advanced
- Sample Degradation : Avoid prolonged exposure to light or moisture (use amber vials, inert atmosphere).
- Matrix Effects : In biological assays, account for solvent interactions (e.g., DMSO cytotoxicity).
- Data Reproducibility : Standardize synthetic batches via LC-MS purity checks (>98%).
Reference : highlights organic degradation in wastewater studies; analogous protocols apply here .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
